2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-10-14-21(15-11-17)35(32,33)30-23-9-5-4-8-22(23)24(31)27-26-29-28-25(34-26)20-13-12-18-6-2-3-7-19(18)16-20/h4-5,8-16,30H,2-3,6-7H2,1H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXNKFMBCFALTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the oxadiazole intermediate with tetrahydronaphthalene derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-2-(methylamino)pentan-1-one (4-MPD)
- 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-(1-pyrrolidinyl)pentan-1-one (β-TH-naphyrone)
- 5,6,7,8-tetrahydronaphthalen-2-ol
Uniqueness
Compared to similar compounds, 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of a sulfonamide group, a tetrahydronaphthalene moiety, and an oxadiazole ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide , often referred to as a novel oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, including anticancer properties and kinase inhibition.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 791.0 g/mol. Its structure includes a sulfonamide group and an oxadiazole moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and showed strong inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity .
Table 1: Summary of Anticancer Activities of Related Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound VI | MCF-7 | 14 | EGFR Inhibition |
| Compound VII | HUVEC | 31 | VEGFR-2 Inhibition |
| Compound IX | Various | Nanomolar | Tubulin Inhibition |
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases. Oxadiazole derivatives are reported to have strong inhibitory activity against kinases such as EGFR and VEGFR-2. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these kinases, indicating their potential as therapeutic agents in cancer treatment .
Table 2: Kinase Inhibition Potency of Oxadiazole Derivatives
| Kinase Target | Compound | IC50 (nM) |
|---|---|---|
| EGFR | VI | 14 |
| VEGFR-2 | VII | 11 |
| FAK | IX | Nanomolar |
Case Studies
- In Vitro Studies : A study demonstrated that an oxadiazole derivative exhibited potent anticancer activity against MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
- Molecular Docking Analysis : Molecular docking studies revealed that the compound forms stable interactions with active sites of kinases such as EGFR and VEGFR-2, supporting its role as a competitive inhibitor .
- In Vivo Efficacy : Preliminary in vivo studies have shown promising results in murine models, where the compound significantly suppressed tumor growth without notable toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
